molecular formula C13H17NO4S B1453735 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid CAS No. 1291217-74-7

5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid

Cat. No.: B1453735
CAS No.: 1291217-74-7
M. Wt: 283.35 g/mol
InChI Key: DJBLOSGEUBBGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid (CAS: 1363382-28-8) is a bicyclic heterocyclic compound featuring a thieno[3,2-c]pyridine core fused with a tetrahydro-pyridine ring. The molecule is substituted with a tert-butoxycarbonyl (Boc) group at position 5 and a carboxylic acid at position 2. Its molecular formula is C₁₃H₁₇NO₄S, with a molecular weight of 283.34 g/mol . The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, while the carboxylic acid enables conjugation or salt formation. This compound is classified as a "protein degradation building block," indicating its utility in medicinal chemistry for developing proteolysis-targeting chimeras (PROTACs) or other bioactive molecules .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-6-4-9-8(5-7-19-9)10(14)11(15)16/h5,7,10H,4,6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBLOSGEUBBGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid is highlighted through comparisons with analogous thienopyridine, oxazolo-pyridine, and pyrrole derivatives. Key distinctions include heterocyclic core modifications, substituent positioning, and biological applications (Table 1).

Table 1: Structural and Functional Comparison of Thieno/Oxazolo-Pyridine Derivatives

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
This compound Thieno[3,2-c]pyridine C₁₃H₁₇NO₄S 283.34 Boc (C5), COOH (C4) Protein degradation intermediates
Prasugrel Thieno[3,2-c]pyridine C₁₅H₁₆FNO₃S 309.35 2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl, acetate (C2) Antiplatelet prodrug (ADP receptor inhibitor)
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid Oxazolo[4,5-c]pyridine C₁₂H₁₆N₂O₅ 268.27 Boc (C5), COOH (C3) Synthetic intermediate; potential enzyme inhibitor
5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid Thieno[2,3-c]pyrrole C₁₂H₁₅NO₄S 269.32 Boc (C5), COOH (C2) Unspecified medicinal chemistry applications
4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid Thieno[3,2-c]pyridine C₁₁H₁₃NO₃S 255.29 Butanoic acid chain (C4) Biochemical research (unclear mechanism)

Key Comparisons:

Core Heterocycle Variations: The thieno[3,2-c]pyridine core in the target compound differs from oxazolo[4,5-c]pyridine () and thieno[2,3-c]pyrrole () in electronic properties and ring aromaticity. The sulfur atom in thieno-pyridine enhances lipophilicity compared to oxazolo derivatives, which contain oxygen and nitrogen . Prasugrel shares the thieno[3,2-c]pyridine backbone but incorporates a bulky 2-fluorophenyl-cyclopropyl moiety, enabling prodrug activation and P2Y₁₂ receptor binding .

Substituent Effects :

  • The Boc group in the target compound improves solubility and stability during synthesis, whereas Prasugrel’s acetate group is critical for hepatic activation into its active metabolite .
  • The carboxylic acid at position 4 in the target compound contrasts with Prasugrel’s ester at position 2, underscoring divergent metabolic pathways and target affinities .

Biological Activity :

  • The target compound is a building block for protein degradation (e.g., PROTACs), whereas Prasugrel’s active metabolite irreversibly inhibits platelet ADP receptors .
  • Oxazolo-pyridine derivatives () may exhibit distinct bioactivity due to altered hydrogen-bonding capacity from the oxazole nitrogen .

Research Findings:

  • Synthetic Utility : The Boc-protected carboxylic acid in the target compound facilitates peptide coupling reactions, a feature exploited in PROTAC design .
  • Chiral Separation Challenges : Unlike Prasugrel, which racemizes rapidly due to a chiral center, the target compound lacks stereogenic centers, simplifying purification .
  • Stability: The Boc group in the target compound enhances shelf-life compared to analogs like 4-oxo-4-{thieno[3,2-c]pyridin-5-yl}butanoic acid, which may degrade under acidic conditions .

Preparation Methods

Starting Material and Initial Cyclization

  • The synthesis often begins with a halogenated thieno-pyridine derivative or a related heterocyclic precursor.
  • Cyclization to form the tetrahydrothieno[3,2-c]pyridine ring is typically achieved by intramolecular reactions under basic or catalytic conditions.
  • Aromatic hydrocarbon solvents such as toluene are preferred for these steps due to their stability and ability to dissolve intermediates.

Introduction of the Carboxylic Acid Group

  • The carboxylic acid at the 4-position can be introduced by hydrolysis of an ester or nitrile precursor.
  • Hydrolysis is commonly performed using alkali metal hydroxides such as lithium hydroxide, sodium hydroxide, or potassium hydroxide, with lithium hydroxide being preferred for better control.
  • Typical solvents for hydrolysis include ethanol, methanol, 2-propanol, acetone, or acetonitrile, with ethanol favored for its balance of solubility and reactivity.
  • The reaction temperature ranges from 0°C to the boiling point of the solvent, optimally 40–70°C.
  • Reaction times vary from 1 to 24 hours, with 5 to 10 hours being optimal for near-complete conversion.

Boc Protection

  • The tert-butoxycarbonyl protecting group is introduced to protect the amine functionality during subsequent synthetic steps.
  • Boc protection is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • This step ensures the amine is masked to prevent side reactions during further functionalization.

Isolation and Purification

  • After hydrolysis and Boc protection, the compound is often isolated as a salt, commonly the hydrochloride salt, by addition of hydrochloric acid to the reaction mixture.
  • Solvents used for isolation include ether solvents like tetrahydrofuran (THF), methyl tert-butyl ether, and diisopropyl ether, as well as saturated hydrocarbons like n-hexane or cyclohexane.
  • Lithium salts formed during hydrolysis are unstable and are typically converted to the free acid before salt formation.

Activation and Further Functionalization (Optional)

  • The carboxylic acid group of the compound can be activated for peptide coupling or other derivatizations by conversion to mixed acid anhydrides, acid halides, or active esters.
  • Common reagents include ethyl chloroformate or isobutyl chloroformate for mixed anhydrides, thionyl chloride or oxalyl chloride for acid halides, and N-hydroxybenzotriazole or N-hydroxysuccinimide for active esters.
  • Condensing agents such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) facilitate these transformations.
  • These activated intermediates can then be reacted with diamine compounds or other nucleophiles to form amide or related linkages.

Summary Table of Preparation Conditions

Step Reagents/Conditions Solvents Temperature (°C) Time (hours) Notes
Cyclization Halogenated thieno-pyridine precursor Toluene (preferred) 40–70 Variable Aromatic hydrocarbon solvents preferred
Hydrolysis (carboxylic acid formation) LiOH, NaOH, or KOH (LiOH preferred) Ethanol (preferred), methanol, acetone 0 to reflux 1–24 (5–10 optimal) Control of pH and temperature critical
Boc Protection Di-tert-butyl dicarbonate, base (e.g., triethylamine) Dichloromethane or suitable solvent Room temp 1–4 Protects amine group
Salt Formation/Isolation HCl addition for hydrochloride salt THF, methyl tert-butyl ether, n-hexane Room temp Variable Lithium salts unstable, convert to free acid first
Activation (optional) Ethyl chloroformate, thionyl chloride, DCC, EDC Inert solvents (e.g., THF, dichloromethane) -78 to 150 Variable For further coupling or derivatization

Research Findings and Notes

  • The use of lithium hydroxide in hydrolysis provides better yield and purity of the free acid compared to sodium or potassium hydroxide.
  • Boc protection is a standard approach to safeguard the amine functionality, facilitating subsequent reactions without undesired side reactions.
  • Activation of the acid group allows for the synthesis of derivatives and conjugates, broadening the compound's utility in medicinal chemistry and materials science.
  • The choice of solvents and reaction conditions is crucial for optimizing yield, purity, and scalability.
  • No direct synthesis of the exact compound was found in literature sources outside the patent and PubChem databases; however, the described methods are consistent with established synthetic organic chemistry practices for similar heterocyclic carboxylic acids.

Q & A

Q. What spectroscopic and analytical techniques are critical for structural confirmation of this compound?

To confirm the structure, employ a combination of:

  • 1H/13C NMR : Identify characteristic signals, such as the tert-butyl group (δ ~1.2–1.4 ppm for nine equivalent protons) and the carbonyl resonances (Boc group at ~155–160 ppm in 13C NMR) .
  • Mass Spectrometry (MS) : Verify the molecular ion peak at m/z 283.34 (C13H17NO4S) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and aromatic C-H bending in the thienopyridine ring .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>97% as per specifications) using reverse-phase columns with UV detection .

Q. What synthetic strategies are recommended for preparing tert-butoxycarbonyl-protected thienopyridine derivatives?

Key steps include:

  • Ring Construction : Use cyclization of thiophene precursors with pyridine moieties, leveraging palladium-catalyzed cross-coupling for regioselective bond formation .
  • Boc Protection : Introduce the tert-butoxycarbonyl group early to protect reactive amines, followed by acidic deprotection (e.g., TFA) in downstream reactions .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (from ethanol/water) to isolate high-purity products .

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal contact .
  • Ventilation : Work in a fume hood to prevent inhalation of fine particles .
  • Storage : Store at room temperature in airtight, light-resistant containers to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can researchers address challenges in chiral separation of thienopyridine derivatives?

  • Chiral Stationary Phases (CSPs) : Use Chiralcel OD-H (cellulose-based) for baseline resolution, as demonstrated for structurally similar prasugrel enantiomers. Optimize mobile phases (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) to enhance selectivity .
  • Dynamic Interconversion : Monitor racemization risks under acidic/basic conditions via circular dichroism (CD) or polarimetry .

Q. How does the Boc group influence reactivity in downstream derivatization?

  • Steric Shielding : The bulky tert-butyl group hinders nucleophilic attack at the adjacent carbonyl, enabling selective functionalization of other sites (e.g., carboxylic acid at position 4) .
  • Deprotection Kinetics : Boc removal with HCl/dioxane or TFA proceeds without degrading the thienopyridine core, allowing access to free amines for coupling reactions (e.g., amide bond formation) .

Q. How should researchers resolve discrepancies in reported physical or spectral data?

  • Cross-Validation : Compare melting points (mp) with differential scanning calorimetry (DSC) and validate NMR assignments using 2D techniques (COSY, HSQC) .
  • Controlled Replicates : Repeat synthesis and characterization under standardized conditions (solvent, temperature) to isolate experimental variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.